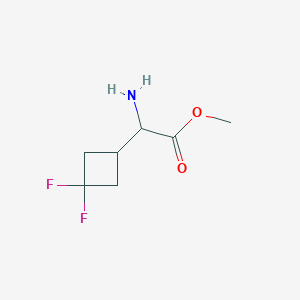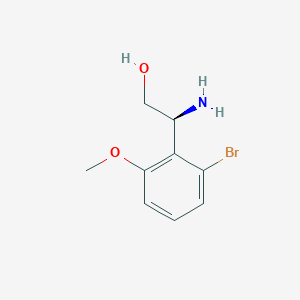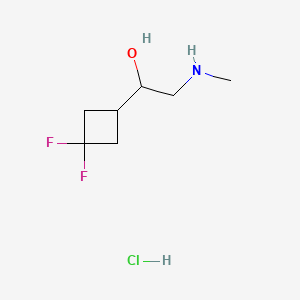
1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-olhydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. The compound features a cyclobutyl ring substituted with two fluorine atoms, an ethan-1-ol group, and a methylamino group, making it a unique structure with interesting chemical properties.
Méthodes De Préparation
The synthesis of 1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-olhydrochloride typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Attachment of the Ethan-1-ol Group: This step involves the addition of an ethan-1-ol group to the cyclobutyl ring, which can be done through nucleophilic substitution reactions.
Incorporation of the Methylamino Group: The methylamino group can be introduced via reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Analyse Des Réactions Chimiques
1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group formed from oxidation can be reduced back to the alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base and hydrochloric acid.
Common reagents used in these reactions include oxidizing agents (potassium permanganate, chromium trioxide), reducing agents (lithium aluminum hydride, sodium cyanoborohydride), and nucleophiles (amines, alcohols).
Applications De Recherche Scientifique
1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-olhydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the effects of fluorinated cyclobutyl rings on biological systems.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-olhydrochloride involves its interaction with specific molecular targets. The fluorinated cyclobutyl ring may enhance the compound’s binding affinity to certain receptors or enzymes, while the methylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-olhydrochloride can be compared with other similar compounds such as:
1-(3,3-Difluorocyclobutyl)ethan-1-ol: Lacks the methylamino group, which may result in different biological activity.
2-(Methylamino)ethan-1-ol: Lacks the cyclobutyl ring, which may affect its binding properties and stability.
1-(3,3-Difluorocyclobutyl)-2-aminoethanol: Similar structure but without the methyl group, which can influence its chemical reactivity and biological interactions.
The uniqueness of this compound lies in its combination of a fluorinated cyclobutyl ring and a methylamino group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
2792185-61-4 |
|---|---|
Formule moléculaire |
C7H14ClF2NO |
Poids moléculaire |
201.64 g/mol |
Nom IUPAC |
1-(3,3-difluorocyclobutyl)-2-(methylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C7H13F2NO.ClH/c1-10-4-6(11)5-2-7(8,9)3-5;/h5-6,10-11H,2-4H2,1H3;1H |
Clé InChI |
RARGOKJNRAWEKD-UHFFFAOYSA-N |
SMILES canonique |
CNCC(C1CC(C1)(F)F)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


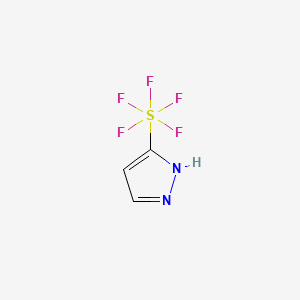
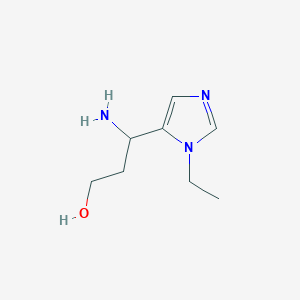

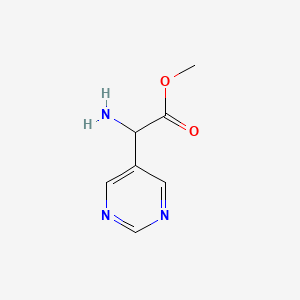


![O-[1-(Pyridin-3-YL)ethyl]hydroxylamine](/img/structure/B13604097.png)
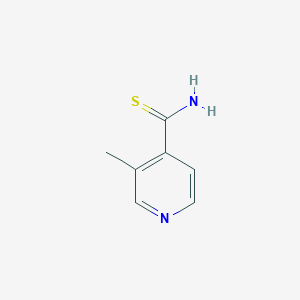
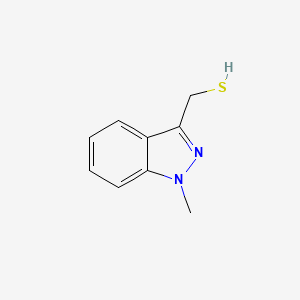
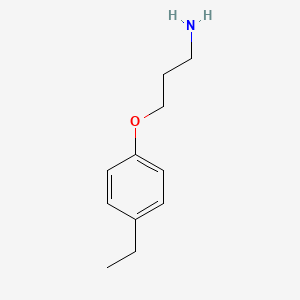
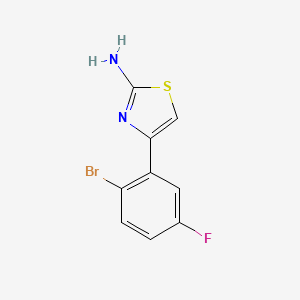
![3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride](/img/structure/B13604127.png)
